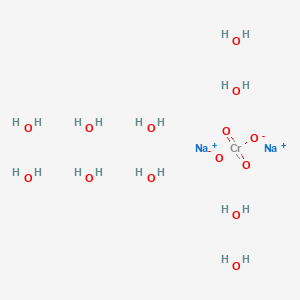
Diammonium imidodisulfate
Vue d'ensemble
Description
Diammonium imidodisulfate, also known as this compound, is a chemical compound with the molecular formula H₉N₃O₆S₂. It is a white crystalline solid that is soluble in water. This compound is used in various chemical processes and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diammonium imidodisulfate can be synthesized through the reaction of imidodisulfuric acid with ammonium hydroxide. The reaction typically involves dissolving imidodisulfuric acid in water and then adding ammonium hydroxide solution slowly while maintaining the temperature at around 0-5°C. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods: Industrial production of imidodisulfuric acid, ammonium salt (1:2) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade imidodisulfuric acid and ammonium hydroxide, with careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of various sulfur-containing compounds.
Reduction: This compound can be reduced to form simpler sulfur-containing species under appropriate conditions.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfates and sulfonates.
Reduction: Simpler sulfur-containing compounds.
Substitution: A variety of substituted imidodisulfuric acid derivatives.
Applications De Recherche Scientifique
Diammonium imidodisulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical assays and studies involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of imidodisulfuric acid, ammonium salt (1:2) involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby influencing various cellular processes .
Comparaison Avec Des Composés Similaires
- Diammonium N-Sulfonatosulfamate
- Diammonium Imidodisulfate
- Diammonium Imidodisulphate
Comparison: this compound is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in research and industry. For example, its solubility in water and stability under various conditions make it a preferred choice for certain chemical processes .
Propriétés
IUPAC Name |
diazanium;N-sulfonatosulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3NO6S2.2H3N/c2-8(3,4)1-9(5,6)7;;/h1H,(H,2,3,4)(H,5,6,7);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHGNTSDAAXAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].N(S(=O)(=O)[O-])S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889614 | |
| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13597-84-7 | |
| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodisulfuric acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium imidodisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














